乙草胺

描述

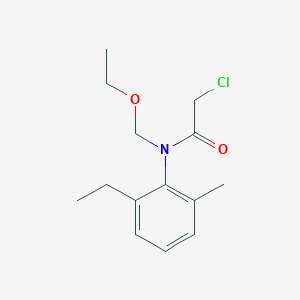

乙草胺是一种选择性苗前除草剂,属于氯乙酰苯胺类除草剂。它由孟山都公司和先正达公司在20世纪70年代初开发。乙草胺主要用于防治玉米、大豆和花生等作物中的一年生禾本科杂草和阔叶杂草。 它的化学式是C₁₄H₂₀ClNO₂ ,摩尔质量为269.77 g/mol .

科学研究应用

乙草胺在科学研究中有多种应用,包括:

化学: 乙草胺用作模型化合物,用于研究氯乙酰苯胺类除草剂的环境归宿和降解。

生物学: 对乙草胺对非目标生物(如土壤微生物和水生生物)的影响进行研究,有助于了解其生态影响。

医学: 虽然乙草胺没有直接用于医药,但对其潜在健康影响(如其被归类为可能的人类致癌物)的研究,有助于评估暴露相关的风险.

作用机理

乙草胺抑制参与赤霉素途径的延伸酶和环化酶。这种抑制会破坏超长链脂肪酸的合成,而超长链脂肪酸对于细胞膜的完整性和功能至关重要。 因此,乙草胺通过抑制细胞分裂和伸长来阻止杂草幼苗的生长 .

作用机制

Target of Action

Acetochlor, a member of the class of herbicides known as chloroacetanilides , primarily targets the elongase and geranylgeranyl pyrophosphate (GGPP) cyclization enzymes, which are part of the gibberellin pathway . These enzymes play a crucial role in the biosynthesis of very-long-chain fatty acids (VLCFAs) in plants .

Mode of Action

Acetochlor inhibits the activity of the elongase and GGPP cyclization enzymes . This inhibition disrupts the normal functioning of the gibberellin pathway, leading to the prevention of shoot development in susceptible species . This mode of action effectively controls the growth of weeds by preventing their emergence and growth .

Biochemical Pathways

The biochemical pathway of acetochlor degradation involves a series of reactions. Acetochlor is first converted to 2′-methyl-6′-ethyl-2-chloroacetanilide (CMEPA) by Rhodococcus sp. strain T3-1. CMEPA is then converted to 2-methyl-6-ethyl aniline (MEA) by Delftia sp. strain T3-6. Finally, MEA is metabolized by Sphingobium sp. strain MEA3-1 .

Pharmacokinetics

Acetochlor is moderately soluble in water and quite volatile . Its lipophilic nature allows it to be enriched into products during the manufacturing process . A study found that dimethyl-β-cyclodextrin (DM-β-CD) solution could decrease the apparent oil/water partition coefficient (Koil–w) of acetochlor, which could potentially increase the bioavailability of acetochlor .

Result of Action

The primary result of acetochlor’s action is the inhibition of weed emergence and growth . It’s important to note that acetochlor has been classified as a probable human carcinogen . It can cause nasal turbinate tumors via the generation of a common tissue reactive metabolite that leads to cytotoxicity and regenerative proliferation in the nasal epithelium . It is also a known thyroid disruptor .

Action Environment

The environmental fate of acetochlor is strongly related to its adsorption properties . Its persistence in the environment and its perceptible threats to the ecosystem and human health make it a compound of concern . In the United States, acetochlor is the third most frequently detected herbicide in natural waters . It can also accelerate metamorphosis in amphibians and affect the development of fish .

准备方法

乙草胺的合成过程分两步,以2-乙基-6-甲基苯胺为原料。第一步是使2-乙基-6-甲基苯胺与氯乙酰氯反应,生成苯胺中间体。 然后用氯甲基乙醚和氢氧化钠处理该中间体,即可得到乙草胺 .

工业生产方法:

步骤 1: 2-乙基-6-甲基苯胺与氯乙酰氯反应,生成苯胺中间体。

化学反应分析

乙草胺会发生各种化学反应,包括:

氧化: 乙草胺可以被氧化生成各种代谢产物。常见的氧化剂包括过氧化氢和高锰酸钾。

还原: 还原反应可以将乙草胺转化为相应的胺衍生物。常用的还原剂包括硼氢化钠。

常见的试剂和条件:

氧化: 过氧化氢,高锰酸钾。

还原: 硼氢化钠。

取代: 氢氧根离子,胺。

形成的主要产物:

- 氧化产物包括各种代谢产物。

- 还原产物包括胺衍生物。

- 取代产物取决于所用亲核试剂 .

相似化合物的比较

乙草胺通常与其他氯乙酰苯胺类除草剂(如甲草胺、莠去津和二甲戊胺)进行比较。这些化合物具有相似的作用机理,但在化学结构和具体应用方面有所不同。

类似化合物:

甲草胺: 用于防治玉米和大豆等作物中的一年生禾本科杂草和阔叶杂草。它具有类似的作用方式,但在化学结构方面有所不同。

莠去津: 另一种氯乙酰苯胺类除草剂,用于苗前防治禾本科和阔叶杂草。它以能够防治多种杂草品种而闻名。

乙草胺的独特性:

- 乙草胺在防治对其他除草剂具有抗性的某些杂草品种方面特别有效。

- 它具有较长的半衰期,使其能够有效地长期防治杂草。

- 乙草胺对延伸酶和环化酶的特定抑制使其区别于具有不同作用方式的其他除草剂 .

属性

IUPAC Name |

2-chloro-N-(ethoxymethyl)-N-(2-ethyl-6-methylphenyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20ClNO2/c1-4-12-8-6-7-11(3)14(12)16(10-18-5-2)13(17)9-15/h6-8H,4-5,9-10H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VTNQPKFIQCLBDU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=CC(=C1N(COCC)C(=O)CCl)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8023848 | |

| Record name | Acetochlor | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8023848 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

269.77 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Light amber to violet oily liquid; [HSDB] Light yellow liquid; [MSDSonline] | |

| Record name | Acetochlor | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3414 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

BP: 172 °C at 5 mm Hg, BP: 134 °C at 0.4 torr | |

| Record name | ACETOCHLOR | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6550 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Flash Point |

>93 °C (tag closed cup) | |

| Record name | ACETOCHLOR | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6550 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

In water, 233 mg/L at 25 °C, Soluble in 1,2-dichloroethane, p-xylene, n-heptane, Soluble in alcohol, acetone, toluene, carbon tetrachloride, Soluble in diethyl ether, benzene, chloroform, ethyl acetate | |

| Record name | ACETOCHLOR | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6550 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

1.136 g/mL at 20 °C; 1.107 g/mL at 25 °C; 1.1 g/mL at 30 °C | |

| Record name | ACETOCHLOR | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6550 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

0.000028 [mmHg], 2.2X10-2 mPa /1.67X10-7 mm Hg/ at 20 °C | |

| Record name | Acetochlor | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3414 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | ACETOCHLOR | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6550 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Clear, viscous liquid, Pale straw-colored oil, Thick, oily liquid, light amber to violet | |

CAS No. |

34256-82-1 | |

| Record name | Acetochlor | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=34256-82-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Acetochlor [ANSI:BSI:ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034256821 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Acetochlor | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8023848 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-chloro-N-(ethoxymethyl)-N-(2-ethyl-6-methylphenyl)acetamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.047.166 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ACETOCHLOR | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8L08WMO94K | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | ACETOCHLOR | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6550 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

10.6 °C | |

| Record name | ACETOCHLOR | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6550 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

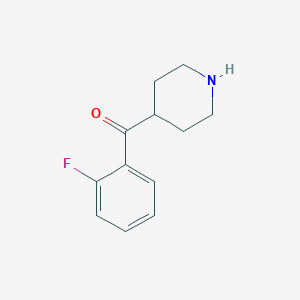

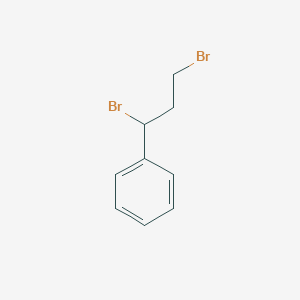

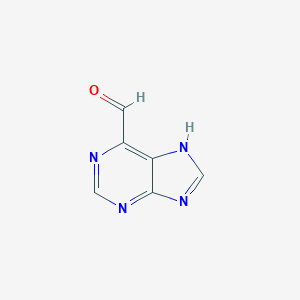

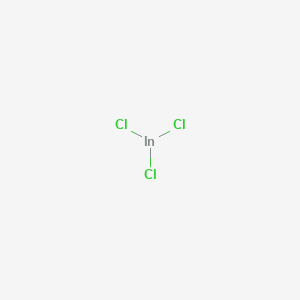

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

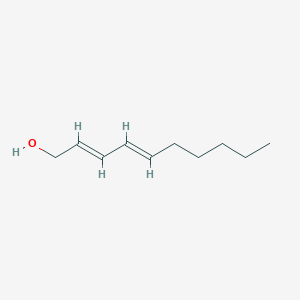

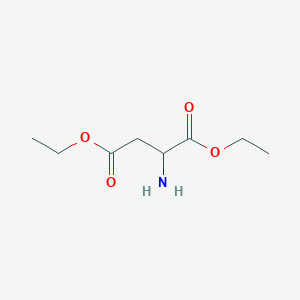

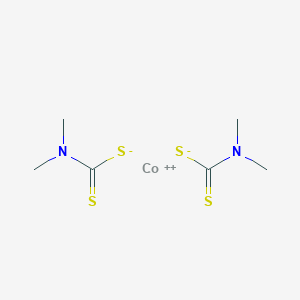

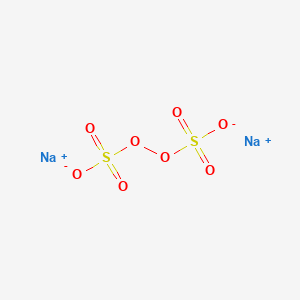

Feasible Synthetic Routes

Q1: What is the primary mode of action of acetochlor?

A1: Acetochlor is a herbicide that primarily acts by inhibiting the very-long-chain fatty acid (VLCFA) elongase enzyme. [] This enzyme is crucial for the biosynthesis of lipids, which are essential components of cell membranes. [, ]

Q2: What are the downstream effects of acetochlor's inhibition of VLCFA elongase?

A2: By inhibiting VLCFA elongase, acetochlor disrupts lipid biosynthesis, ultimately leading to the disruption of cell membrane formation and function. [, ] This disruption is particularly detrimental to emerging seedlings, making acetochlor effective as a pre-emergence herbicide. [, ]

Q3: What is the molecular formula and weight of acetochlor?

A3: The molecular formula of acetochlor is C14H20ClNO2, and its molecular weight is 269.77 g/mol.

Q4: Does the formulation of acetochlor affect its efficacy?

A4: Yes, research indicates that microencapsulated (ME) formulations of acetochlor tend to be less injurious to crops like rice and corn compared to emulsifiable concentrate (EC) formulations. [, , ] This difference is likely due to the controlled release mechanism of ME formulations, which can reduce the risk of immediate absorption and potential phytotoxicity. []

Q5: How does acetochlor behave in different soil types?

A5: Acetochlor's behavior in soil is influenced by factors like soil texture and organic matter content. [, , ] In general, acetochlor tends to persist longer in finer-textured soils with higher organic matter content. [, ] Its adsorption to soil components can be affected by the presence of substances like humic acid, surfactants, and fertilizers. []

Q6: Have computational methods been used to study acetochlor?

A7: Yes, computational methods like molecular modeling and quantitative structure-activity relationship (QSAR) studies have been employed to understand the relationship between acetochlor's structure and its herbicidal activity. [] These methods can provide insights into the molecular interactions between acetochlor and its target enzyme, VLCFA elongase.

Q7: Are there formulation strategies to improve acetochlor's stability or delivery?

A10: Yes, microencapsulation has been explored as a formulation strategy to improve the stability and delivery of acetochlor. [, , ] This technology can help control the release of the herbicide, potentially extending its efficacy and reducing its environmental impact. []

Q8: What are the environmental concerns associated with acetochlor use?

A11: While acetochlor is not considered highly persistent in the environment, its presence has been detected in water resources, including groundwater, drainage water, and rivers. [, ] Monitoring studies have investigated its transport and fate in the environment to assess potential risks. [, ]

Q9: What are the known toxicological effects of acetochlor?

A12: Acetochlor has been classified as a "probable human carcinogen" based on animal studies. [, , ] It has also been shown to induce nasal tumors in rats at high doses. [] Studies on zebrafish larvae indicated potential endocrine-disrupting effects, particularly on the thyroid system. [] Other studies on earthworms and amphibians have highlighted the potential for acetochlor to negatively impact these organisms. [, , , ]

Q10: How does acetochlor degrade in the environment?

A13: Acetochlor degradation in soil is primarily driven by microbial activity. [, ] Studies using sterilized and non-sterile soil have demonstrated the significant role of microorganisms in breaking down the compound. [] Biodegradation pathways involve the formation of metabolites like acetochlor-ethane sulphonic acid and acetochlor-oxanilic acid. []

Q11: Are there alternative herbicides to acetochlor?

A15: Yes, several other herbicides are available with varying modes of action, including pendimethalin, pyroxasulfone, saflufenacil, S-metolachlor, atrazine, flumetsulam, dicamba, isoxaflutole/diflufenican, and mesotrione. [, , , , , , , ] The choice of herbicide often depends on factors like the target weed spectrum, crop tolerance, and resistance management considerations.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。